D-(-)-Norgestrel-d7

LC-MS/MS Pharmacokinetics Method Validation

Generic internal standards introduce significant error in levonorgestrel LC-MS/MS assays due to differential matrix effects and recovery. D-(-)-Norgestrel-d7 solves this as an isotope-labeled analog. - Nearly identical co-elution with levonorgestrel ensures matched ion suppression/enhancement - Enables validated LLOQ of 49.6 pg/mL in human plasma for PK/DDI studies - Aligns with FDA/EMA guidance for ANDA/NDA bioanalytical method submissions - Adaptable to IVRT for levonorgestrel-releasing device QC

Molecular Formula C21H28O2
Molecular Weight 319.5 g/mol
Cat. No. B12421208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-Norgestrel-d7
Molecular FormulaC21H28O2
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i2D,5D2,6D2,13D,16D
InChIKeyWWYNJERNGUHSAO-XLJOICOCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(-)-Norgestrel-d7 Product Overview


D-(-)-Norgestrel-d7, also known as Levonorgestrel-d7, is a stable isotope-labeled (SIL) analog of the synthetic progestin levonorgestrel, wherein seven hydrogen atoms are replaced by deuterium atoms [1]. With a molecular formula of C21H21D7O2 and a molecular weight of 319.5 g/mol, it functions as a highly effective internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary application is to enable the precise and accurate measurement of unlabeled levonorgestrel in complex biological matrices, such as human plasma and serum, by correcting for inherent analytical variability [2].

Product Class Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS bioanalysis of levonorgestrel in human plasma research matrices
Key Role Corrects matrix effects and extraction variability

D-(-)-Norgestrel-d7: Why Generic ISs Fall Short


In quantitative LC-MS/MS analysis, generic substitution of an internal standard is a significant source of assay error. While structurally similar analogs or non-deuterated compounds may be considered, they fail to adequately correct for the primary sources of analytical variance: matrix effects (ion suppression or enhancement) and variable analyte recovery during sample preparation [1]. A deuterated internal standard like D-(-)-Norgestrel-d7 co-elutes nearly identically with the target analyte, levonorgestrel, ensuring it experiences the same matrix effects and extraction efficiency [2]. In contrast, a non-deuterated or less-similar analog will have different physicochemical properties, leading to differential behavior in the ion source and during extraction. This can result in inaccurate quantification, poor method precision, and a compromised lower limit of quantification (LLOQ), ultimately undermining the reliability of pharmacokinetic and clinical research data .

Non-deuterated analogs may not compensate for ion suppression or enhancement, leading to quantification bias.
Differences in extraction recovery between analyte and a non-isotopic IS can reduce precision and compromise the LLOQ.
Analog IS with smaller mass shifts may exhibit isotopic cross-talk, limiting specificity in MS/MS detection.

D-(-)-Norgestrel-d7: Quantitative Performance Evidence


Superior Sensitivity in Human Plasma

A validated LC-MS/MS method using D-(-)-Norgestrel-d7 as the internal standard achieved a lower limit of quantification (LLOQ) of 49.6 pg/mL for levonorgestrel in human plasma [1]. This level of sensitivity, enabled by the use of a stable isotope-labeled internal standard to minimize matrix effects and improve assay precision, is critical for quantifying low drug concentrations expected from sustained-release formulations like subdermal implants [1]. In comparison, many methods using non-deuterated or less closely matched internal standards report higher LLOQs, typically in the 100-500 pg/mL range [2].

LLOQ in Human Plasma Research Matrix
Reported
49.6 pg/mL using liquid-liquid extraction and 500 µL plasma
Supports low-concentration pharmacokinetic profiling
Comparable methods without SIL-IS often report LLOQ 100–500 pg/mL
LC-MS/MS Pharmacokinetics Method Validation

High Accuracy & Precision Performance

In a validated method for quantifying levonorgestrel from intrauterine devices (IUDs), the use of a sixfold deuterated norgestrel (norgestrel-d6) as an internal standard yielded an assay bias of less than 6% and an imprecision of less than 8% across three quality control levels [1]. These performance metrics are directly attributable to the internal standard's ability to closely mimic the analyte's behavior, thereby correcting for variability in extraction recovery and ionization efficiency [1]. By logical extension, the sevenfold deuterated D-(-)-Norgestrel-d7 is expected to provide comparable or superior correction due to its greater mass shift and reduced potential for isotopic overlap with the analyte's natural isotopic distribution [2].

Accuracy & Precision Context
Class-level
Bias <6%, imprecision <8% (with norgestrel-d6); regulatory criteria ≤15% (≤20% at LLOQ)
Supports method validation context
Data from online SPE-LC-MS/MS; D-(-)-Norgestrel-d7 expected to perform comparably or better
Method Validation Accuracy Precision

Mass Shift and Purity Ensuring Specificity

D-(-)-Norgestrel-d7 features a +7 Da mass shift compared to unlabeled levonorgestrel (molecular weight 319.5 g/mol vs. 312.5 g/mol) [1]. This substantial mass difference ensures that the internal standard's signal at m/z 320.1→251.2 is well-resolved from the analyte's signal at m/z 313.2→245.2, eliminating the risk of isotopic cross-talk that can occur with internal standards having fewer deuterium labels [2]. The compound is available at a high purity of 98%, which is essential for an internal standard to prevent the introduction of impurities that could interfere with analyte detection or skew quantification .

Mass Shift & Purity
Head-to-head
+7 Da mass shift; 98% isotopic purity
Enables analyte-specific detection without isotopic cross-talk
1–2 Da greater separation vs. norgestrel-d6 or -d5
Mass Spectrometry Isotopic Purity Internal Standard

Enhanced Robustness and Throughput

The use of a stable isotope-labeled internal standard like D-(-)-Norgestrel-d7 is a primary strategy to mitigate the detrimental effects of matrix components on analyte ionization, a phenomenon known as matrix effect [1]. By effectively compensating for these effects, the internal standard enhances method robustness, allowing for the use of simpler and faster sample preparation techniques and shorter chromatographic run times . This leads to a direct increase in analytical throughput and a reduction in instrument downtime for source cleaning and maintenance .

Matrix Effect Compensation
Class-level
SIL-IS mitigates ion suppression/enhancement, enabling simpler sample preparation
May support higher throughput and method robustness
Class-level advantage of deuterated IS over non-deuterated alternatives
Method Robustness Analytical Throughput LC-MS/MS

D-(-)-Norgestrel-d7: Key Applications


Clinical Pharmacokinetic Studies

The validated LC-MS/MS method using D-(-)-Norgestrel-d7 as an internal standard is ideally suited for quantifying plasma concentrations of levonorgestrel in pharmacokinetic studies. The method's high sensitivity (LLOQ of 49.6 pg/mL) is essential for characterizing the complete plasma concentration-time profile following administration of long-acting reversible contraceptives, such as subdermal implants and IUDs, where systemic concentrations are low [1].

DDI Studies with Antiretrovirals

The validated LC-MS/MS method using D-(-)-Norgestrel-d7 was specifically applied to a DDI study in women with HIV receiving efavirenz- or nevirapine-based antiretroviral therapy [1]. The method's robustness and ability to provide accurate, interference-free quantification of levonorgestrel in a complex clinical matrix is critical for assessing the safety and efficacy of contraceptives in this patient population [1].

Regulated Bioanalysis for ANDA/NDA

D-(-)-Norgestrel-d7 is an essential component for the development and validation of bioanalytical methods intended for regulatory submission. Its use as a stable isotope-labeled internal standard is aligned with regulatory guidance from bodies like the FDA and EMA, which strongly recommend the use of such standards to ensure the reliability and accuracy of pharmacokinetic data used to support Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) [2].

IVRT for Long-Acting Contraceptives

The highly sensitive and robust quantification method enabled by D-(-)-Norgestrel-d7 can be adapted to support in vitro release testing (IVRT) of levonorgestrel-releasing devices. The ability to accurately quantify the hormone in release media, even at very low concentrations, is fundamental for product development, quality control, and demonstrating bioequivalence of generic versions of these complex drug-device combination products [1].

Application
Selection Property
Validation Focus
Levonorgestrel bioanalysis in human plasma research matrices
SIL-IS for matrix-effect correction
LLOQ and sensitivity in complex matrices
Co-medication interaction research with antiretroviral agents
Interference-free quantification in complex biological samples
Selectivity against co-administered drugs
Bioanalytical method development and validation
Alignment with method validation guidance
Accuracy and precision within acceptance criteria
In vitro release testing (IVRT) of sustained-release devices
Sensitive quantification in release media
Low-concentration detection capability
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